

Comparative Analysis of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate Cross-Reactivity

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Compound of Interest

Compound Name:	<i>Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate</i>
Cat. No.:	B1331544

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For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: As of December 2025, publicly accessible experimental data on the cross-reactivity of **Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate** is unavailable. The following guide is a hypothetical framework designed to illustrate how such data, once generated, could be presented and interpreted. The compound data herein is illustrative and not factual.

Introduction

Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate is a synthetic compound belonging to the quinoline class. Molecules of this class have demonstrated a wide range of biological activities, including potential as kinase inhibitors, antimicrobial agents, and antioxidants. Understanding the cross-reactivity profile of a compound is crucial in drug development to assess its selectivity, predict potential off-target effects, and identify opportunities for repurposing. This guide provides a comparative overview of the hypothetical cross-reactivity of **Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate** against a panel of protein kinases, comparing it to known kinase inhibitors.

Hypothetical Kinase Selectivity Profile

The inhibitory activity of **Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate** was hypothetically assessed against a panel of 10 representative protein kinases. The half-maximal inhibitory concentration (IC50) values were determined and are presented in Table 1, alongside data for two well-characterized kinase inhibitors, Staurosporine (a broad-spectrum inhibitor) and Sorafenib (a multi-targeted inhibitor).

Table 1: Hypothetical Kinase Inhibition Profile (IC50 in μM)

Kinase Target	Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate (Hypothetical)	Staurosporine (Reference)	Sorafenib (Reference)
CDK2/cyclin A	0.8	0.004	5.2
VEGFR2	1.2	0.025	0.09
PDGFR β	2.5	0.015	0.058
c-Kit	5.8	0.020	0.068
B-Raf	15.2	0.018	0.022
p38 α	> 50	0.030	1.8
MEK1	> 50	2.5	0.45
EGFR	> 50	0.006	3.1
HER2	> 50	0.012	4.5
PI3K α	> 50	0.150	> 10

Experimental Protocols

The following is a representative protocol for determining kinase inhibition, which would be used to generate the data presented in Table 1.

Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay technology is based on the binding and displacement of a fluorescently labeled, ATP-competitive kinase inhibitor (tracer) from the kinase active site.

Materials:

- Kinase-of-interest (e.g., CDK2/cyclin A, VEGFR2, etc.)
- LanthaScreen™ Eu-labeled anti-tag antibody
- Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer)
- Test compound (**Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate**)
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- 384-well microplates

Procedure:

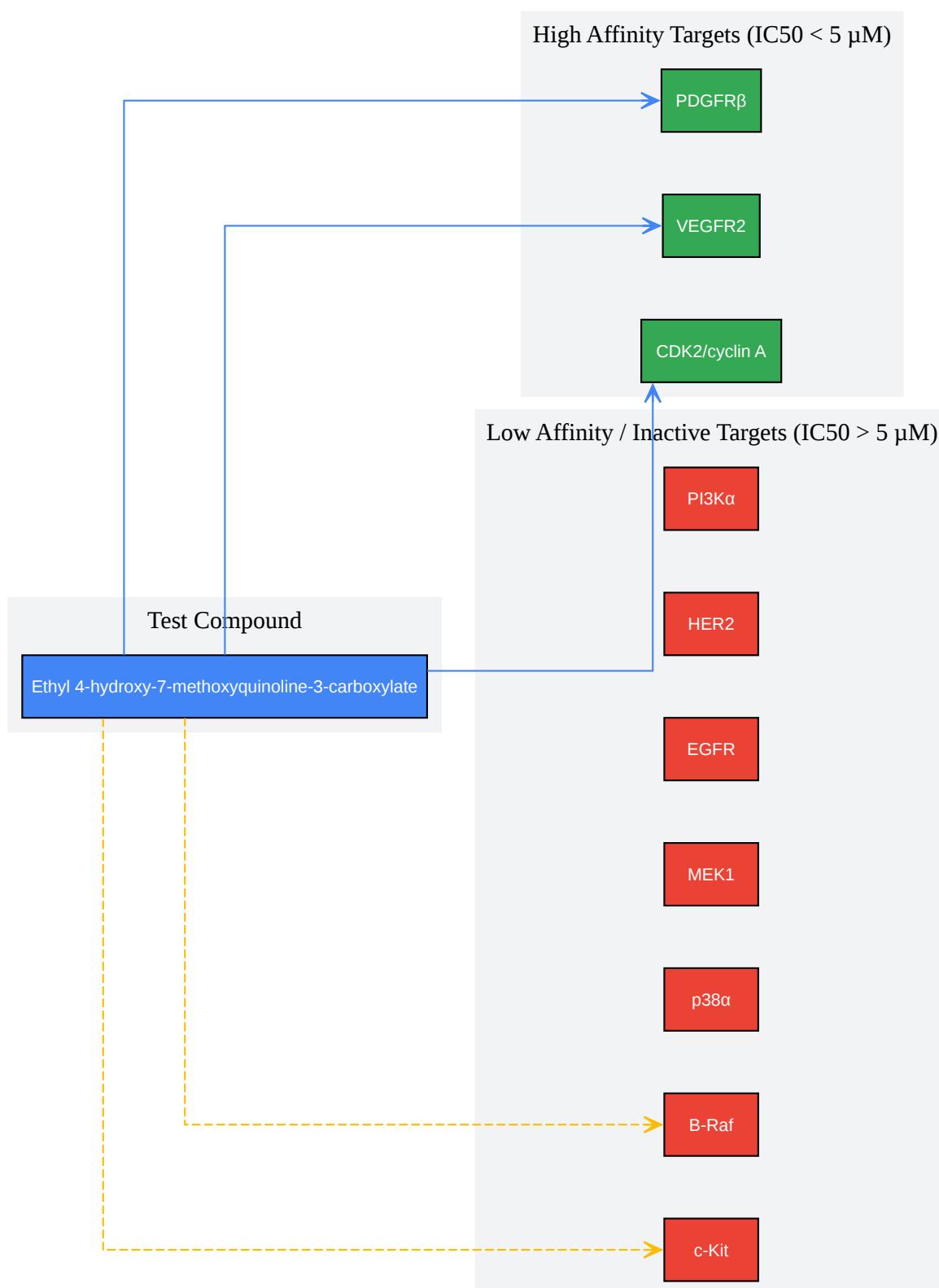
- Compound Dilution: Prepare a serial dilution of **Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate** in DMSO. Further dilute in the assay buffer to the final desired concentrations.
- Assay Plate Preparation: Add 2.5 µL of the diluted compound to the wells of a 384-well plate. Include wells for a positive control (no inhibitor) and a negative control (no kinase).
- Kinase/Antibody Mixture: Prepare a solution containing the kinase and the Eu-labeled antibody in the assay buffer. Add 5 µL of this mixture to each well.
- Tracer Mixture: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in the assay buffer. Add 2.5 µL of this mixture to each well.
- Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
- Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and read emissions at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

- Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The IC₅₀ values are determined by fitting the data to a four-parameter logistic model using appropriate software (e.g., GraphPad Prism).

Visualizing Cross-Reactivity and Experimental Workflow

Hypothetical Kinase Selectivity Profile

The following diagram illustrates the hypothetical selectivity of **Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate** based on the data in Table 1.

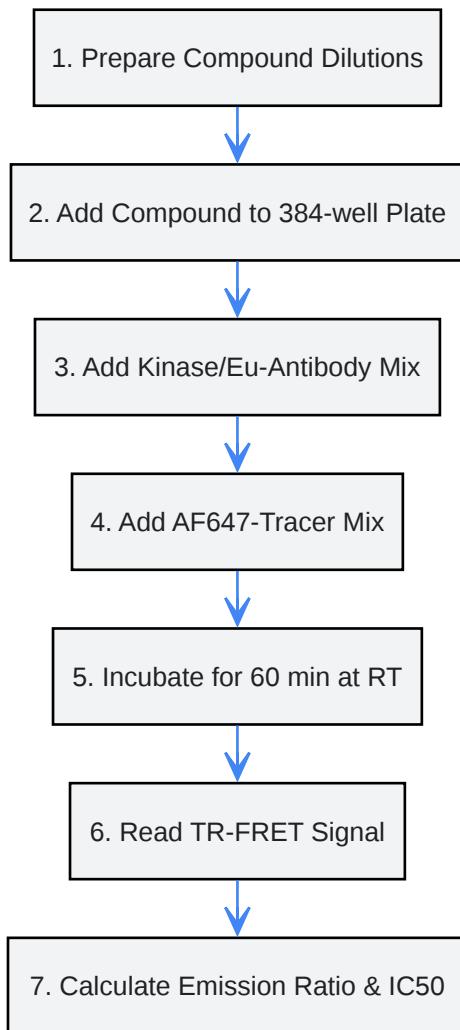


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Caption: Hypothetical target profile of the test compound.

Kinase Inhibition Assay Workflow

The diagram below outlines the key steps of the LanthaScreen™ Eu Kinase Binding Assay protocol.



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